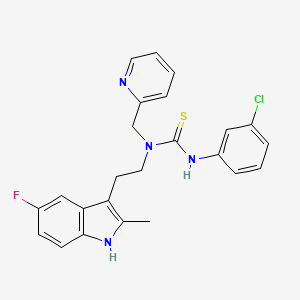

3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea

Description

This thiourea derivative features a 3-chlorophenyl group, a pyridin-2-ylmethyl substituent, and a 5-fluoro-2-methylindole ethyl chain. The presence of fluorine and chlorine substituents may influence lipophilicity and metabolic stability, while the pyridine ring could enhance solubility or binding affinity through hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClFN4S/c1-16-21(22-14-18(26)8-9-23(22)28-16)10-12-30(15-20-6-2-3-11-27-20)24(31)29-19-7-4-5-17(25)13-19/h2-9,11,13-14,28H,10,12,15H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUCUVALXJBIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.

Chemical Structure and Synthesis

The structure of the compound comprises a thiourea moiety linked to a chlorophenyl group, an indole derivative, and a pyridine unit. This unique combination is thought to contribute to its diverse biological effects. The synthesis of such compounds typically involves the reaction of isothiocyanates with amines or other nucleophiles, which can be optimized for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiourea derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example:

- IC50 Values : In vitro studies reported IC50 values ranging from 1.29 to 20 µM , indicating potent activity against several cancer types, including breast and pancreatic cancers .

- Mechanism of Action : The compound may induce apoptosis through the inhibition of key signaling pathways involved in cancer cell proliferation and survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Thiourea derivatives have been shown to possess activity against a range of pathogens:

- Bacterial Inhibition : Studies indicate that the compound can inhibit the growth of pathogenic bacteria, with some derivatives showing enhanced activity due to the presence of halogen substituents .

- Fungal Activity : It has demonstrated antifungal activity against various plant pathogens, suggesting potential applications in agriculture as well .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases:

- Radical Scavenging : The compound has shown promising results in assays measuring its ability to scavenge free radicals, with IC50 values indicating strong reducing potential .

Table 1: Biological Activity Overview

Case Study 1: Anticancer Efficacy

A study evaluated the compound against multiple cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The results indicated that the compound's mechanism involved apoptosis induction, with significant reductions in cell viability observed at concentrations as low as 5 µM.

Case Study 2: Antimicrobial Properties

In a separate investigation, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively, supporting its potential use as an antibacterial agent.

Scientific Research Applications

Pharmacological Properties

Thiourea derivatives, including the compound , have been studied for various biological activities. The following table summarizes key pharmacological properties associated with this class of compounds:

| Property | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial Activity | Demonstrates activity against a range of bacterial and fungal pathogens. |

| Anti-inflammatory Effects | Potential to reduce inflammation in various models. |

| Enzyme Inhibition | May inhibit specific enzymes linked to disease progression (e.g., kinases). |

Anticancer Applications

Recent studies have indicated that thiourea derivatives can act as promising anticancer agents. The compound has shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Case Study: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this thiourea derivative against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Results indicated that the compound exhibited lower minimum inhibitory concentrations (MICs) than conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Comparison with Similar Compounds

Key Observations:

Chlorine’s electron-withdrawing nature may alter electronic interactions with target proteins compared to fluorine or methoxy groups.

Indole Modifications: The 5-fluoro-2-methylindole moiety (shared with ) may improve metabolic stability over non-fluorinated analogs (e.g., ) .

Aromatic Group Variations :

- The pyridin-2-ylmethyl group in the target compound may engage in hydrogen bonding via its nitrogen atom, unlike the furan-2-ylmethyl () or 3,4,5-trimethoxyphenylmethyl (), which rely on π-π or hydrophobic interactions .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the coupling of 3-chlorophenyl isothiocyanate with functionalized indole and pyridine derivatives. Key parameters include:

- Temperature : Reactions are typically conducted under reflux (70–100°C) to enhance reactivity of thiourea-forming intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic amines and isothiocyanates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product with >95% purity .

- Validation : Monitor reaction progress via TLC and confirm final structure using -NMR and HRMS .

Q. How can the molecular structure of this compound be experimentally validated?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding involving thiourea’s –NH groups) .

- Spectroscopic Techniques :

- - and -NMR to confirm substituent positions on the indole and pyridine rings .

- FT-IR to identify characteristic thiourea C=S stretching (~1250 cm) .

- Computational Modeling : Compare DFT-optimized geometries with experimental data to validate conformational stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for thiourea derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluoro vs. chloro on the phenyl ring) to isolate contributions to bioactivity .

- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to identify outliers .

Q. How can the stability of this compound under physiological conditions be evaluated for drug development?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Thioureas are prone to hydrolysis under alkaline conditions .

- Plasma Stability : Assess metabolic resistance by incubating with human plasma (37°C, 24h) and quantify intact compound via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal degradation profiles to guide storage conditions (e.g., desiccated at −20°C) .

Q. What computational approaches predict binding affinities of this compound to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to pyridine and indole moieties .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate RMSD and free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic indole, hydrogen-bond acceptor thiourea) using Schrödinger’s Phase .

Experimental Design Considerations

Q. How to design a high-throughput screening (HTS) protocol for this compound’s anticancer potential?

- Methodological Answer :

- Cell Panel Selection : Include diverse cancer lines (e.g., MCF-7, A549) and non-tumorigenic controls (e.g., HEK293) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC using GraphPad Prism .

- Mechanistic Follow-Up : Combine HTS with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

Q. What in vitro models can assess neurotoxicity risks associated with this compound?

- Methodological Answer :

- Neuronal Cell Lines : Use SH-SY5Y or primary cortical neurons to measure cytotoxicity (LDH release) and oxidative stress (ROS levels) .

- Blood-Brain Barrier (BBB) Penetration : Employ a co-culture of hCMEC/D3 cells to predict permeability via TEER and P-gp efflux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.